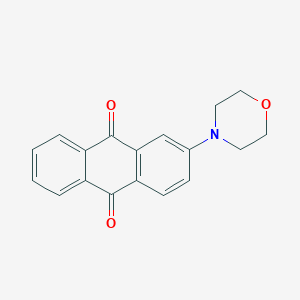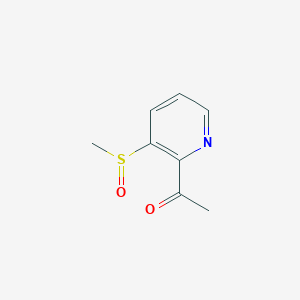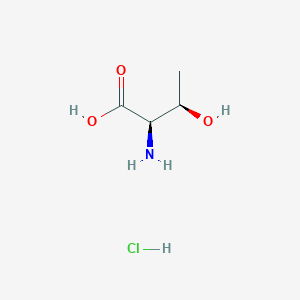
D-Allothreonine, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Allo-Thr-OH.HCl: It is a constituent of various biologically active peptides and is found in certain bacteria as a component of peptido-lipids . This compound has significant applications in the synthesis of chiral and racemic key intermediates for pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions:
Stereocontrolled Synthesis: One of the primary methods for synthesizing D-allo-Threonine involves the stereocontrolled synthesis from D-allo-Threonine and trans-crotonic acid.
Asymmetric Synthesis: Another method involves the asymmetric synthesis of ®-allo-Threonine derivatives using chiral Ni (II) complex-assisted α-epimerization methodology, starting from (S)-Threonine.
Industrial Production Methods: Industrial production of D-allo-Threonine typically involves the use of threonine aldolases, which catalyze the formation of β-hydroxy-α-amino acids from glycine and an aldehyde . This method is highly enantio- and diastereoselective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: D-allo-Threonine can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert D-allo-Threonine into its reduced forms.
Substitution: Substitution reactions involving D-allo-Threonine can lead to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-allo-Threonine, which have significant applications in pharmaceuticals and other industries .
科学的研究の応用
Chemistry: D-allo-Threonine is used in the stereocontrolled synthesis of chiral intermediates for pharmaceuticals .
Biology: It is a component of biologically active peptides and plays a role in bacterial metabolism .
Medicine: D-allo-Threonine derivatives are used in the synthesis of key intermediates for drugs such as thiamphenicol and other β-hydroxy-α-amino acid-based pharmaceuticals .
Industry: The compound is used in the industrial production of chiral building blocks for fine chemicals and drug production .
作用機序
D-allo-Threonine exerts its effects through its role as a building block in the synthesis of biologically active peptides. It is involved in the formation of carbon–carbon bonds, leading to the production of chiral β-hydroxy-α-amino acids . These compounds are crucial for various biochemical pathways and pharmaceutical applications.
類似化合物との比較
L-Threonine: An enantiomer of D-allo-Threonine, commonly found in proteins.
D-Threonine: Another isomer of threonine, used in biochemical research.
Uniqueness: D-allo-Threonine is unique due to its specific stereochemistry, which makes it suitable for the synthesis of certain chiral intermediates that are not easily accessible through other threonine isomers .
特性
分子式 |
C4H10ClNO3 |
|---|---|
分子量 |
155.58 g/mol |
IUPAC名 |
(2R,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1 |
InChIキー |
OFSUFJTYFFRWFD-SWLXLVAMSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)O)N)O.Cl |
正規SMILES |
CC(C(C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
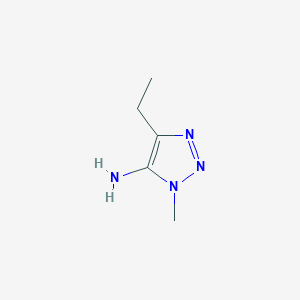
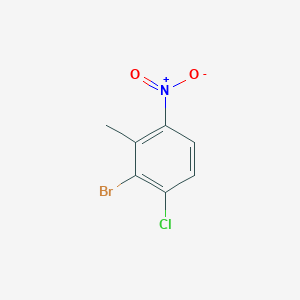
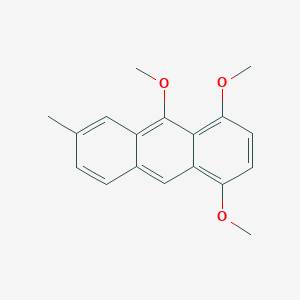
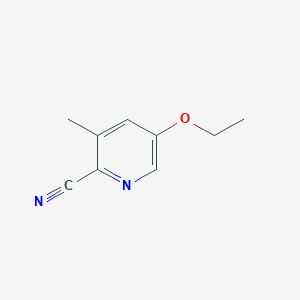

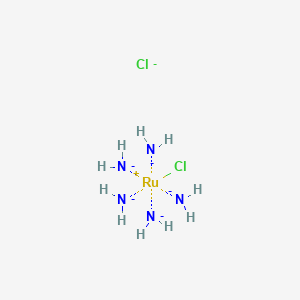
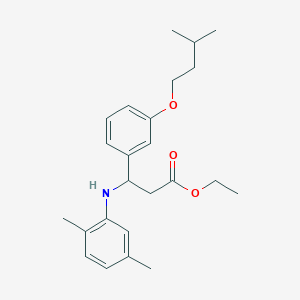
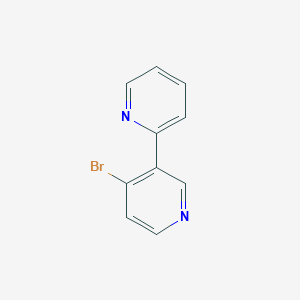
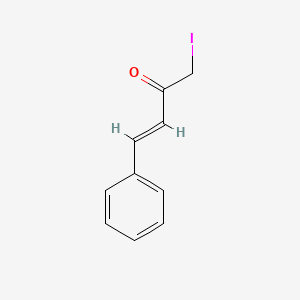
![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

